[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid
Overview
Description
3-(2-Quinolinylmethoxy)benzeneacetic acid is a chemical compound with the molecular formula C18H15NO3. It is also known by its synonym, 2-(3-(Quinolin-2-ylmethoxy)phenyl)ethanoic acid . This compound is characterized by its unique structure, which includes a quinoline moiety linked to a benzeneacetic acid group via a methoxy bridge.
Preparation Methods
The synthesis of 3-(2-Quinolinylmethoxy)benzeneacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and benzeneacetic acid derivatives.
Reaction Conditions: The quinoline derivative is reacted with a benzeneacetic acid derivative in the presence of a suitable base and solvent. Common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(2-Quinolinylmethoxy)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Scientific Research Applications
3-(2-Quinolinylmethoxy)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Quinolinylmethoxy)benzeneacetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways, leading to modulation of their activity.
Pathways Involved: The compound can affect pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-(2-Quinolinylmethoxy)benzeneacetic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(3-(Quinolin-2-ylmethoxy)phenyl)ethanoic acid and other quinoline derivatives share structural similarities.
Properties
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(21)11-13-4-3-6-16(10-13)22-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJDSVAGYOMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146391 | |
Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104325-55-5 | |
Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104325555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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